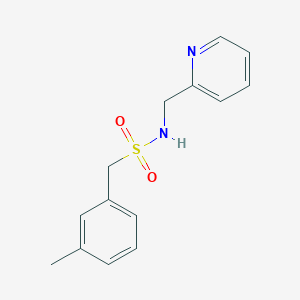
N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide
Übersicht
Beschreibung
N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as celecoxib, which is a selective cyclooxygenase-2 (COX-2) inhibitor.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been used as a COX-2 inhibitor for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Furthermore, it has been investigated for its anti-cancer properties, particularly in the treatment of colon, breast, and lung cancers. In addition, N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide is based on its ability to selectively inhibit the COX-2 enzyme. This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide reduces inflammation and pain. Unlike non-selective COX inhibitors, N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide does not inhibit COX-1, which is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects
N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the growth of cancer cells and induces apoptosis (programmed cell death). In addition, it has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In vivo studies have demonstrated that N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide reduces inflammation and pain in animal models of arthritis and other inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide in lab experiments is its selectivity for COX-2. This makes it a useful tool for studying the role of COX-2 in various biological processes. In addition, its well-established synthesis method and availability make it a convenient compound to work with. However, one limitation of using N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide is its potential toxicity, which must be taken into account when designing experiments.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide. One area of interest is its potential use in combination therapy for cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Furthermore, there is ongoing research on the development of more selective COX-2 inhibitors based on the structure of N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide. These compounds may have improved efficacy and reduced toxicity compared to current COX-2 inhibitors. Finally, there is interest in the development of new synthesis methods for N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide that are more environmentally friendly and cost-effective.
Conclusion
In conclusion, N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide is a chemical compound that has potential applications in various fields, including the pharmaceutical industry and cancer research. Its selective inhibition of COX-2 makes it a useful tool for studying the role of COX-2 in various biological processes. However, its potential toxicity must be taken into account when designing experiments. Ongoing research on N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide is focused on its potential use in combination therapy for cancer treatment, its use in the treatment of neurodegenerative diseases, the development of more selective COX-2 inhibitors, and the development of new synthesis methods.
Eigenschaften
IUPAC Name |
N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2S/c14-13-9-5-4-6-11(13)10-18(16,17)15-12-7-2-1-3-8-12/h4-6,9,12,15H,1-3,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRUZDBZGOAHGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-(2-fluorophenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)-2-methylpropanamide](/img/structure/B4652052.png)
![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-chlorobenzoate](/img/structure/B4652055.png)
![N-(3-nitrophenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4652062.png)
![1-(4-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4652070.png)
![N'-[2-(4-methoxyphenyl)acetyl]hexanohydrazide](/img/structure/B4652073.png)
![N-(5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4652077.png)

![1-[(5-methyl-2-furyl)methyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B4652092.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4652108.png)
![5-{2-[3-(4-chlorophenoxy)propoxy]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4652109.png)
![6-ethoxy-4-[(4-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B4652117.png)
![isopropyl 5-(aminocarbonyl)-2-({N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4652137.png)
